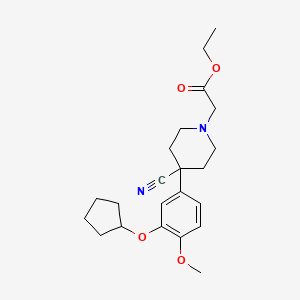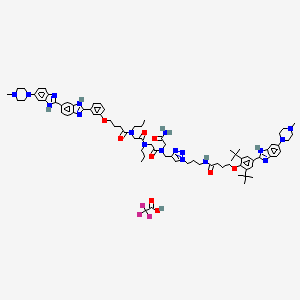
Targaprimir-96 (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Targaprimir-96 (TFA) is a potent inhibitor of microRNA-96 (miR-96) processing. It selectively modulates the production of miR-96 in cancer cells and triggers apoptosis. Targaprimir-96 (TFA) binds to primary miR-96 (pri-miR-96) with low nanomolar affinity, making it highly effective in targeting specific RNA structures within cancer cells .
準備方法
The synthesis of Targaprimir-96 (TFA) involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically includes:
Preparation of Intermediates: The synthesis begins with the preparation of key intermediates through a series of chemical reactions, including protection and deprotection steps.
Coupling Reactions: The intermediates are then coupled using specific reagents and catalysts to form the final compound.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial production methods for Targaprimir-96 (TFA) involve scaling up the synthetic route while maintaining stringent quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Targaprimir-96 (TFA) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Targaprimir-96 (TFA) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study RNA-target interactions and to develop new RNA-targeted therapeutics.
Biology: The compound is used to investigate the role of miR-96 in cellular processes and to understand its involvement in cancer progression.
Medicine: Targaprimir-96 (TFA) is being explored as a potential therapeutic agent for the treatment of cancers that overexpress miR-96, such as triple-negative breast cancer.
Industry: The compound is used in the development of new diagnostic tools and therapeutic strategies targeting RNA molecules .
作用機序
Targaprimir-96 (TFA) exerts its effects by binding to primary miR-96 (pri-miR-96) at a key processing site. This binding blocks the generation of mature miR-96, leading to the upregulation of the transcription factor FOXO1 and the induction of apoptosis in cancer cells. The compound’s high affinity for pri-miR-96 allows it to selectively target cancer cells while sparing healthy cells .
類似化合物との比較
Targaprimir-96 (TFA) is unique in its ability to selectively inhibit the processing of miR-96. Similar compounds include:
Targaprimir-96: The non-TFA version of the compound, which also inhibits miR-96 processing but may have different pharmacokinetic properties.
Other miR-96 Inhibitors: Compounds that target miR-96 but may have different binding affinities and selectivities.
The uniqueness of Targaprimir-96 (TFA) lies in its high affinity and selectivity for pri-miR-96, making it a valuable tool for studying RNA-target interactions and developing RNA-targeted therapeutics .
特性
分子式 |
C79H103F3N18O9 |
|---|---|
分子量 |
1505.8 g/mol |
IUPAC名 |
N-[3-[4-[[(2-amino-2-oxoethyl)-[2-[[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoyl-propylamino]acetyl]-propylamino]acetyl]amino]methyl]triazol-1-yl]propyl]-4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C77H102N18O7.C2HF3O2/c1-11-28-92(69(98)20-15-39-101-58-18-13-17-52(41-58)73-80-61-24-21-53(44-64(61)83-73)74-81-62-25-22-56(45-65(62)84-74)90-35-31-88(9)32-36-90)50-70(99)93(29-12-2)51-71(100)94(49-67(78)96)47-55-48-95(87-86-55)30-16-27-79-68(97)19-14-40-102-72-59(76(3,4)5)42-54(43-60(72)77(6,7)8)75-82-63-26-23-57(46-66(63)85-75)91-37-33-89(10)34-38-91;3-2(4,5)1(6)7/h13,17-18,21-26,41-46,48H,11-12,14-16,19-20,27-40,47,49-51H2,1-10H3,(H2,78,96)(H,79,97)(H,80,83)(H,81,84)(H,82,85);(H,6,7) |
InChIキー |
NRCLKQFUKSEPBF-UHFFFAOYSA-N |
正規SMILES |
CCCN(CC(=O)N(CCC)CC(=O)N(CC1=CN(N=N1)CCCNC(=O)CCCOC2=C(C=C(C=C2C(C)(C)C)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C)C(C)(C)C)CC(=O)N)C(=O)CCCOC6=CC=CC(=C6)C7=NC8=C(N7)C=C(C=C8)C9=NC1=C(N9)C=C(C=C1)N1CCN(CC1)C.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



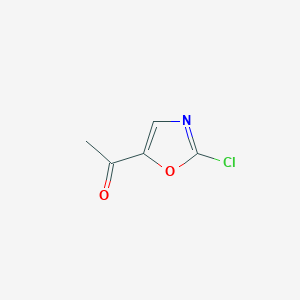
![Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B12432721.png)
![[(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid](/img/structure/B12432730.png)
![2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12432749.png)
![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-4-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B12432755.png)
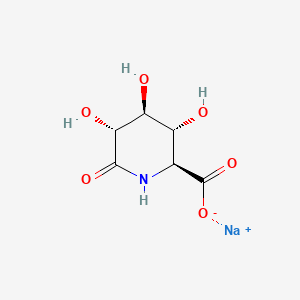
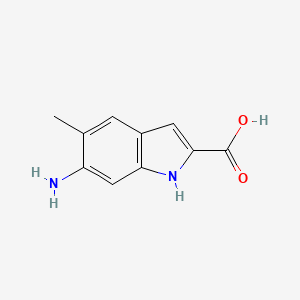

![6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine](/img/structure/B12432768.png)
![[3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B12432777.png)

